molecular formula C9H7F2N3 B13477601 1-(2,6-difluorophenyl)-1H-pyrazol-5-amine

1-(2,6-difluorophenyl)-1H-pyrazol-5-amine

Cat. No.: B13477601
M. Wt: 195.17 g/mol
InChI Key: NHUZLFCIDADVST-UHFFFAOYSA-N
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Description

1-(2,6-difluorophenyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the difluorophenyl group at the 2-position of the pyrazole ring imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-difluorophenyl)-1H-pyrazol-5-amine typically involves the reaction of 2,6-difluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized to ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-difluorophenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(2,6-difluorophenyl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,6-difluorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. The pyrazole ring structure allows for hydrogen bonding and hydrophobic interactions, which are crucial for the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-difluorophenyl)ethanone
  • 1-(2,6-difluorophenyl)methyl-1H-1,2,3-triazole-4-carboxylic acid
  • 1-(2,6-difluorophenyl)sulfonyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine

Uniqueness

1-(2,6-difluorophenyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern and the presence of the difluorophenyl group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of the pyrazole ring and the difluorophenyl group makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H7F2N3

Molecular Weight

195.17 g/mol

IUPAC Name

2-(2,6-difluorophenyl)pyrazol-3-amine

InChI

InChI=1S/C9H7F2N3/c10-6-2-1-3-7(11)9(6)14-8(12)4-5-13-14/h1-5H,12H2

InChI Key

NHUZLFCIDADVST-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)N2C(=CC=N2)N)F

Origin of Product

United States

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